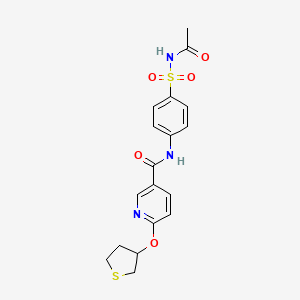
N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, commonly known as AT-1015, is a novel chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various diseases.
Mécanisme D'action
AT-1015 works by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation, leading to the inhibition of cancer cell growth and induction of apoptosis. Additionally, AT-1015 has been shown to modulate the immune response and reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, AT-1015 has been shown to activate certain signaling pathways involved in neuroprotection and cognitive function, leading to improved neuronal survival and function.
Biochemical and Physiological Effects:
AT-1015 has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, modulation of the immune response, reduction of inflammation, and improvement of cognitive function. Additionally, AT-1015 has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of AT-1015 is its low toxicity and high bioavailability, making it suitable for use in animal studies and potentially in human clinical trials. Additionally, AT-1015 has been shown to have a broad range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of AT-1015 is its relatively complex synthesis method, which may limit its accessibility for some researchers.
Orientations Futures
There are several future directions for research on AT-1015, including further studies on its efficacy and safety in animal models and human clinical trials, optimization of its synthesis method to improve accessibility, and exploration of its potential applications in other disease areas. Additionally, further research is needed to fully understand the mechanism of action of AT-1015 and to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
AT-1015 can be synthesized through a multi-step process involving the reaction of 4-aminophenylsulfonamide with 6-bromo-3-pyridinecarboxylic acid, followed by the addition of tetrahydrothiophene-3-ol and acetic anhydride. The resulting product is purified through column chromatography to obtain AT-1015 in high yield and purity.
Applications De Recherche Scientifique
AT-1015 has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that AT-1015 can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, AT-1015 has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Furthermore, AT-1015 has been shown to protect against neurodegeneration and improve cognitive function, making it a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S2/c1-12(22)21-28(24,25)16-5-3-14(4-6-16)20-18(23)13-2-7-17(19-10-13)26-15-8-9-27-11-15/h2-7,10,15H,8-9,11H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBUJIPYUZLJJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea](/img/structure/B2666181.png)
![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)methanesulfonamide](/img/structure/B2666182.png)
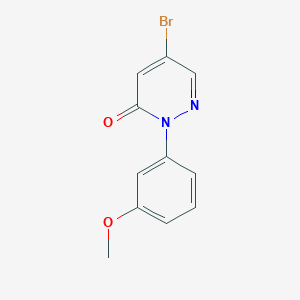
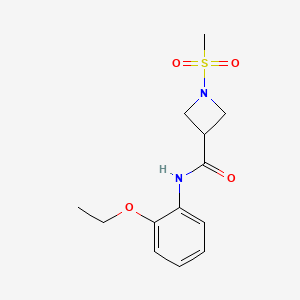



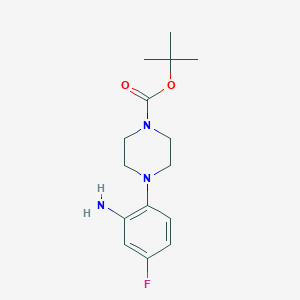
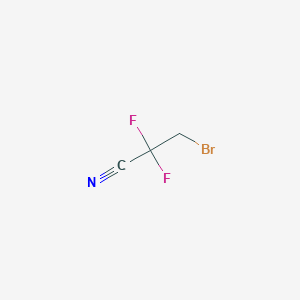



![3-[(3-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2666198.png)
